molecular formula C12H19NO2 B14477694 2-[3-(Diethylamino)phenoxy]ethan-1-ol CAS No. 65883-15-0

2-[3-(Diethylamino)phenoxy]ethan-1-ol

Cat. No.: B14477694
CAS No.: 65883-15-0
M. Wt: 209.28 g/mol
InChI Key: FFAWDUAVIYJWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Diethylamino)phenoxy]ethan-1-ol is a chemical compound of interest in specialized organic synthesis and pharmaceutical research. This molecule features a phenol ether backbone linked to a diethylamino group via an ethanol spacer, a structural motif found in compounds with diverse biological and chemical activities . Its potential research applications are derived from this structure. In medicinal chemistry, this compound could serve as a key synthetic intermediate or precursor. The structure combines an aromatic system with a tertiary amine, which is a common feature in molecules that interact with biological targets . Researchers are investigating such compounds for their potential pharmacological properties. In materials science, the compound's dual functionality (ether and alcohol) suggests potential use as a building block for polymers, surfactants, or corrosion inhibitors. Similar amino-alcohol and ether compounds are known to act as catalysts in the production of polymers like polyurethane, and as additives in coatings and detergents . As a reagent, this compound may function as a pH-adjusting agent or a solvent in specific chemical processes due to its amine and hydroxyl groups . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, including the use of personal protective equipment, as compounds in this category can be irritants to the skin, eyes, and respiratory system .

Properties

CAS No.

65883-15-0

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[3-(diethylamino)phenoxy]ethanol

InChI

InChI=1S/C12H19NO2/c1-3-13(4-2)11-6-5-7-12(10-11)15-9-8-14/h5-7,10,14H,3-4,8-9H2,1-2H3

InChI Key

FFAWDUAVIYJWLX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Diethylamino)phenoxy]ethan-1-ol typically involves the reaction of 3-(diethylamino)phenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-(Diethylamino)phenol} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Diethylamino)phenoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-[3-(Diethylamino)phenoxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in studies involving cellular interactions and signaling pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Diethylamino)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, leading to various physiological effects. The phenoxyethanol structure allows for interactions with cellular membranes and proteins, influencing cellular functions and signaling.

Comparison with Similar Compounds

2-(4-(Benzofuran-5-yl)phenoxy)-N,N-diethylethan-1-amine Hydrochloride (Compound 102)

  • Structure: Differs by replacing the meta-diethylaminophenoxy group with a benzofuran-5-yl substituent.
  • Activity: Exhibits subnanomolar antagonism at α7 nAChR, suggesting that bulkier aromatic substituents enhance receptor affinity .

YTK-2205 (2-((3,4-Diphenethoxybenzyl)amino)ethan-1-ol)

  • Structure: Features a diphenethoxybenzyl group instead of phenoxy-diethylaminoethanol.
  • Activity : Modulates p62 in macroautophagy, indicating that extended aromatic systems (e.g., diphenethoxy) may enhance interaction with autophagy-related proteins .

Analogues with Modified Amino Alcohol Chains

Diethylaminoethanol (DEAE)

  • Structure: Lacks the phenoxy group, consisting only of a diethylaminoethanol backbone.
  • Properties : Lower molar mass (159.27 g/mol) and higher volatility (flash point: 73.9°C) compared to the target compound .
  • Applications: Used industrially as a corrosion inhibitor and pH adjuster, highlighting the importance of the phenoxy group in conferring target specificity for pharmaceutical uses .

1-(Diethylamino)-3-phenoxypropan-2-ol

  • Structure: Contains a propanol chain instead of ethanol, elongating the linker between the amino and phenoxy groups.

Compounds with Alternative Functional Groups

1-[3-(Dimethylamino)phenyl]ethan-1-one

  • Structure: Replaces the ethanol moiety with a ketone and uses a dimethylamino group.
  • Properties : The ketone group increases electrophilicity, making it more reactive in nucleophilic additions compared to the hydroxyl group in the target compound. This compound is utilized in material science and agrochemical synthesis .

2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol

  • Structure: Substitutes the diethylamino group with a fluoro-trifluoromethylphenylamino group.
  • Impact : The electron-withdrawing fluorine atoms enhance metabolic stability and may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molar Mass (g/mol) Density (g/cm³) Flash Point (°C) Key Functional Groups
2-[3-(Diethylamino)phenoxy]ethan-1-ol 209.29 (estimated) ~0.95 (estimated) ~90 (estimated) Phenoxy, diethylamino, ethanol
Diethylaminoethanol 159.27 0.875 73.9 Diethylamino, ethanol
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 159.27 0.875 73.9 Diethylamino, propanol

Key Research Findings and Gaps

  • Structural Insights : Bulky aromatic substituents (e.g., benzofuran, diphenethoxy) enhance receptor binding but may reduce solubility .
  • Chain Length: Elongating the ethanol chain to propanol alters pharmacokinetics but requires further in vivo validation .
  • Safety Data: Limited reactivity and stability data exist for this compound, necessitating further toxicological studies .

Q & A

Q. What are the standard synthetic methods for preparing 2-[3-(Diethylamino)phenoxy]ethan-1-ol in laboratory settings?

Methodological Answer: The synthesis typically involves Williamson ether synthesis , a two-step process:

Formation of the phenoxide ion : React 3-(diethylamino)phenol with a strong base (e.g., NaOH) to generate the phenoxide nucleophile.

Nucleophilic substitution : Treat the phenoxide with 2-chloroethanol or ethylene oxide under controlled conditions (60–80°C, inert atmosphere) to form the ether linkage.

  • Key Considerations : Use anhydrous solvents (e.g., THF) to avoid hydrolysis. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 1.1–1.3 ppm (triplet, diethylamino –CH₂CH₃), δ 3.4–3.6 ppm (quartet, –N(CH₂CH₃)₂), and δ 4.0–4.2 ppm (triplet, –OCH₂CH₂OH).
    • ¹³C NMR : Peaks near 45–50 ppm (diethylamino carbons) and 70–75 ppm (ether –OCH₂–).
  • IR Spectroscopy : Confirm the –OH stretch (~3400 cm⁻¹) and C–O–C ether linkage (~1100 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to the molecular weight (C₁₂H₁₉NO₂: 217.28 g/mol). Use HRMS for precise mass confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis under varying catalytic conditions?

Methodological Answer:

  • Root-Cause Analysis :
    • Catalyst Efficiency : Compare yields using bases like K₂CO₃ (solid, milder) vs. NaH (stronger, moisture-sensitive). Lower yields with NaH may indicate side reactions (e.g., elimination).
    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance reactivity but risk byproduct formation. Test solvents like acetonitrile or toluene for improved selectivity.
    • Temperature Optimization : Use Design of Experiments (DoE) to map yield vs. temperature (40–100°C). Higher temperatures may accelerate hydrolysis of intermediates.
  • Validation : Replicate reactions in triplicate and analyze purity via GC-MS or NMR. Cross-reference with literature protocols for analogous ether syntheses .

Q. What strategies are recommended for analyzing electronic effects of the diethylamino group on electrophilic substitution reactions?

Methodological Answer:

  • Computational Modeling :
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The diethylamino group is a strong electron-donating substituent, activating the aromatic ring at ortho/para positions.
    • Compare Hammett substituent constants (σ⁺) to predict reactivity trends in nitration or halogenation.
  • Experimental Validation :
    • Conduct nitration (HNO₃/H₂SO₄) and monitor regioselectivity via HPLC. Expect preferential para-substitution due to steric hindrance from the diethylamino group.
    • Use X-ray crystallography to confirm substitution patterns in derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.